

# 3-Iodo-2-nitrophenol: A Technical Overview of a Niche Aromatic Intermediate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Iodo-2-nitrophenol

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## Abstract

**3-Iodo-2-nitrophenol** is a halogenated and nitrated aromatic organic compound. While not as extensively documented in peer-reviewed literature as its isomers, it holds potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and other fine chemicals. Its structure, featuring a hydroxyl, a nitro, and an iodo group on a benzene ring, offers multiple reactive sites for further chemical modification. This technical guide provides a summary of the currently available information on its synthesis, properties, and potential applications, based on patent literature and chemical supplier data.

## Discovery and History

The specific historical details regarding the first discovery and synthesis of **3-Iodo-2-nitrophenol** are not well-documented in readily available scientific literature. The compound, identified by the CAS number 861010-57-3, appears in the catalogs of several chemical suppliers, indicating its availability for research and commercial purposes. A Chinese patent (CN104262159A) published in 2015 describes a method for the synthesis of a range of o-nitrophenol compounds, including a substance identified as **3-Iodo-2-nitrophenol**, suggesting its preparation and characterization in a more formal context around that time. This patent currently stands as one of the primary sources of technical data for this specific molecule.

## Physicochemical and Spectroscopic Data

Detailed experimental data on the physicochemical properties of **3-Iodo-2-nitrophenol** are sparse. The most concrete data comes from patent literature.

Table 1: Physicochemical Properties of **3-Iodo-2-nitrophenol**

Property	Value	Source
CAS Number	861010-57-3	Chemical Suppliers
Molecular Formula	C <sub>6</sub> H <sub>4</sub> INO <sub>3</sub>	Chemical Suppliers
Molecular Weight	265.01 g/mol	Calculated
Melting Point	80 °C	CN104262159A[1]
Appearance	White solid	CN104262159A[1]

Spectroscopic data is crucial for the unambiguous identification of a chemical compound. The following data for **3-Iodo-2-nitrophenol** is reported in patent CN104262159A.[1]

Table 2: Spectroscopic Data for **3-Iodo-2-nitrophenol**

Spectroscopy	Data	Source
Infrared (IR)	KBr pellet: $\nu = 1521\text{ cm}^{-1}$ (NO <sub>2</sub> ), $3294\text{ cm}^{-1}$ (OH)	CN104262159A[1]
<sup>1</sup> H NMR (500MHz, CDCl <sub>3</sub> )	$\delta$ 10.53 (s, 1H), 8.43 (d, J=2.5Hz, 1H), 7.84 (dd, J <sub>1</sub> =8.5Hz, J <sub>2</sub> =2.0Hz, 1H), 6.96 (d, J=9.0Hz, 1H)	CN104262159A[1]
<sup>13</sup> C NMR (125MHz, CDCl <sub>3</sub> )	$\delta$ 154.8, 145.9, 134.5, 133.3, 122.0, 80.4	CN104262159A[1]

## Synthesis and Experimental Protocols

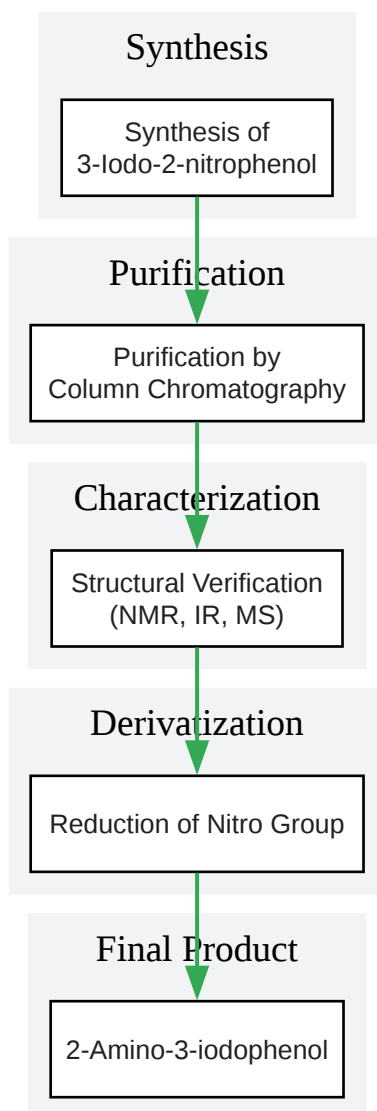
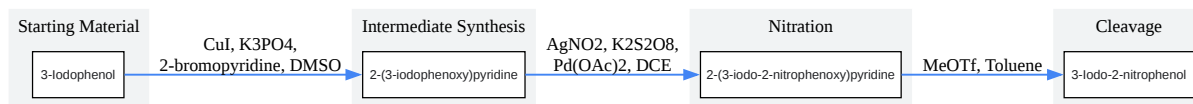
The primary route for the synthesis of **3-Iodo-2-nitrophenol** appears to be the nitration of 3-iodophenol. While a detailed, peer-reviewed experimental protocol is not available, a general procedure can be inferred from the patent literature and general knowledge of aromatic nitration.

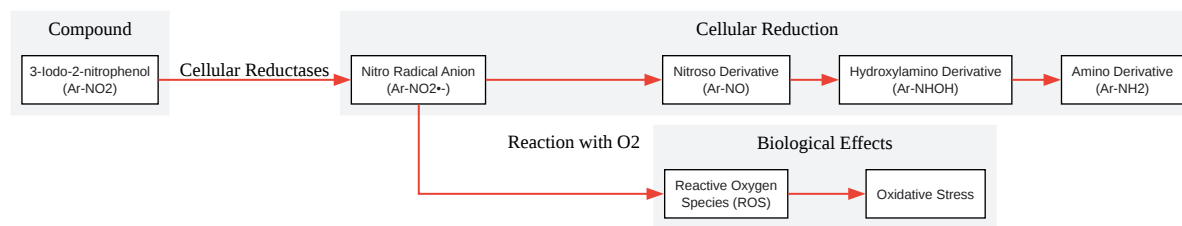
## General Synthesis of o-Nitrophenol Compounds (as described in CN104262159A)

The patent describes a multi-step process for producing o-nitrophenol compounds.<sup>[1]</sup> The key steps involve the synthesis of a 2-(phenoxy)pyridine intermediate, followed by nitration and subsequent cleavage to yield the desired o-nitrophenol.

### Experimental Protocol (Inferred and Generalized)

- **Step 1: Synthesis of 2-(3-iodophenoxy)pyridine.** A mixture of 3-iodophenol, 2-bromopyridine, a copper catalyst (e.g., cuprous iodide), a base (e.g., tripotassium phosphate), and a ligand (e.g., 2-pyridinecarboxylic acid) in a suitable solvent (e.g., DMSO) is heated under an inert atmosphere. The product is then isolated by extraction and purified.
- **Step 2: Nitration of 2-(3-iodophenoxy)pyridine.** The 2-(3-iodophenoxy)pyridine intermediate is reacted with a nitrating agent (e.g., silver nitrite), an oxidant (e.g., potassium persulfate), and a catalyst (e.g., palladium acetate) in a sealed pressure container with a suitable solvent (e.g., 1,2-dichloroethane) and heated. This step selectively adds a nitro group at the ortho position to the phenoxy ether linkage.
- **Step 3: Cleavage to 3-Iodo-2-nitrophenol.** The resulting 2-(3-iodo-2-nitrophenoxy)pyridine is treated with a reagent like methyl trifluoromethanesulfonate in a solvent such as toluene and heated to cleave the ether linkage, yielding **3-Iodo-2-nitrophenol**. The final product is purified by column chromatography.





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## References

- 1. CN104262159A - Synthesis method of o-nitrophenol compounds - Google Patents [patents.google.com]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)